N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride
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Overview
Description
N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride: is an organic compound with the molecular formula C_5H_8ClNO. It is also known by its IUPAC name, allyl (methyl)carbamic chloride. This compound is characterized by the presence of a carbamoyl chloride group attached to an N-methyl-N-(prop-2-en-1-yl) moiety. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(prop-2-en-1-yl)amine with phosgene (COCl_2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-(prop-2-en-1-yl)amine+COCl2→N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems and advanced safety protocols is crucial to minimize the risks associated with phosgene handling.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding carbamates, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form N-methyl-N-(prop-2-en-1-yl)carbamic acid and hydrochloric acid.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine
Major Products Formed:
Carbamates: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Scientific Research Applications
Chemistry: N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of carbamates, which are important in the production of pesticides, pharmaceuticals, and polymers.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through carbamoylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine: this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the development of drugs with various therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including coatings, adhesives, and sealants. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with amines, hydroxyl groups, and thiol groups. This reactivity is exploited in various chemical and biological applications to modify and functionalize target molecules.
Comparison with Similar Compounds
N-methyl-N-(prop-2-yn-1-yl)carbamoyl chloride: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
N-methyl-N-(prop-2-en-1-yl)carbamic acid: The hydrolyzed form of N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride.
N-methyl-N-(prop-2-en-1-yl)carbamate: Formed by the reaction of this compound with an amine.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming stable carbamate linkages. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Properties
CAS No. |
51493-18-6 |
---|---|
Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
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